- Preparation of indole-2-carboxylic acid amides for treating hyperglycemia and diabetes, World Intellectual Property Organization, , ,

Cas no 92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol)

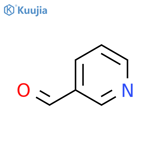

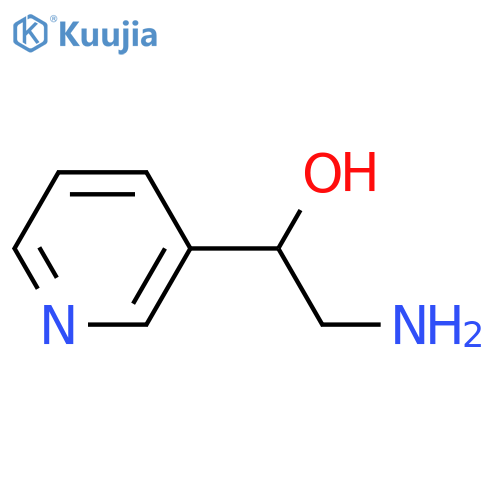

92990-44-8 structure

商品名:2-amino-1-(pyridin-3-yl)ethan-1-ol

2-amino-1-(pyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-1-(pyridin-3-yl)ethanol

- 2-amino-1-pyridin-3-ylethanol

- 2-amino-1-pyridin-3-ylethanol(SALTDATA: HCOOH 0.3H2O)

- 3-Pyridinemethanol, a-(aminomethyl)-

- alpha-(Aminomethyl)-3-pyridinemethanol

- 2-amino-1-pyridin-3-yl-ethanol

- α-(Aminomethyl)-3-pyridinemethanol (ACI)

- 2-(3-Pyridyl)-2-hydroxyethanamine

- 2-Amino-1-(3-pyridyl)ethanol

- 2-Amino-1-(pyridin-3-yl)ethan-1-ol

- 3-(2-Amino-1-hydroxyethyl)pyridine

- BTKNUYMZBBWHIM-UHFFFAOYSA-N

- MFCD03840172

- EN300-79165

- STK350442

- 3-Pyridinemethanol,alpha-(aminomethyl)-,(alphaR)-(9CI)

- F2108-0103

- AKOS000124189

- FS-6501

- AKOS016042361

- Z336086578

- DB-079447

- 92990-44-8

- SCHEMBL1609153

- BCP11465

- DTXSID40395361

- AB16395

- 2-amino-1-(pyridin-3-yl)ethan-1-ol

-

- MDL: MFCD03840172

- インチ: 1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2

- InChIKey: BTKNUYMZBBWHIM-UHFFFAOYSA-N

- ほほえんだ: OC(CN)C1C=CC=NC=1

計算された属性

- せいみつぶんしりょう: 138.07900

- どういたいしつりょう: 138.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 97.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.1A^2

- 疎水性パラメータ計算基準値(XlogP): _0.3

じっけんとくせい

- 密度みつど: 1.176

- ふってん: 317.5°C at 760 mmHg

- フラッシュポイント: 145.8°C

- 屈折率: 1.578

- PSA: 59.14000

- LogP: 0.77400

2-amino-1-(pyridin-3-yl)ethan-1-ol セキュリティ情報

2-amino-1-(pyridin-3-yl)ethan-1-ol 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-amino-1-(pyridin-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-79165-0.05g |

2-amino-1-(pyridin-3-yl)ethan-1-ol |

92990-44-8 | 82% | 0.05g |

$48.0 | 2024-05-22 | |

| Life Chemicals | F2108-0103-5g |

2-amino-1-(pyridin-3-yl)ethan-1-ol |

92990-44-8 | 95% | 5g |

$603.0 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1131042-500mg |

2-Amino-1-pyridin-3-yl-ethanol |

92990-44-8 | 95% | 500mg |

$180 | 2024-07-28 | |

| Life Chemicals | F2108-0103-1g |

2-amino-1-(pyridin-3-yl)ethan-1-ol |

92990-44-8 | 95% | 1g |

$201.0 | 2023-11-21 | |

| Life Chemicals | F2108-0103-2.5g |

2-amino-1-(pyridin-3-yl)ethan-1-ol |

92990-44-8 | 95% | 2.5g |

$402.0 | 2023-11-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-287687-250mg |

2-Amino-1-pyridin-3-yl-ethanol, |

92990-44-8 | ≥95% | 250mg |

¥1579.00 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1131042-1g |

2-Amino-1-pyridin-3-yl-ethanol |

92990-44-8 | 95% | 1g |

$170 | 2024-07-28 | |

| Fluorochem | 030125-1g |

2-Amino-1-pyridin-3-yl-ethanol |

92990-44-8 | 95% | 1g |

£233.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1131042-250mg |

2-Amino-1-pyridin-3-yl-ethanol |

92990-44-8 | 95% | 250mg |

$155 | 2024-07-28 | |

| abcr | AB491385-250 mg |

alpha-(Aminomethyl)-3-pyridinemethanol; . |

92990-44-8 | 250MG |

€256.50 | 2023-04-20 |

2-amino-1-(pyridin-3-yl)ethan-1-ol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Isopropanol , Water ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of benzodiazepine derivatives, compositions, and methods for treating cognitive impairment and brain, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Catalysts: Palladium Solvents: Methanol ; rt

リファレンス

- Potent inhibition of acid ceramidase by novel B-13 analogues, Journal of Lipids, 2011, 971618,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol

リファレンス

- The preparation of 1-pyridyl-2-aminoethanols, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1956, 289, 52-4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Solvents: Diethyl ether , Water ; rt → 0 °C; 0 °C; 1 h, 0 °C

1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; rt

1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; rt

リファレンス

- Preparation of β-aminoalcohol derivatives as TNFα secretion inhibitors, Korea, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Nitromethane ; 2 - 12 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt

リファレンス

- Novel amide- and sulfonamide-based aromatic ethanolamines: Effects of various substituents on the inhibition of acid and neutral ceramidases, Bioorganic & Medicinal Chemistry, 2012, 20(20), 6162-6170

合成方法 8

はんのうじょうけん

リファレンス

- Preparation of 5-heterocyclyl-3-(dihaloacetyl)oxazolidines for reducing phytotoxicity due to herbicides, European Patent Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 5 h, rt

リファレンス

- Synthesis of α-(aminomethyl)benzenemethanol derivatives and determination of their activity as acetylcholinesterase (AChE) inhibitors, Guizhou Shifan Daxue Xuebao, 2007, 25(1), 59-62

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrogen , Hydrochloric acid Solvents: Methanol

リファレンス

- Synthesis of pyridyl alkanol amines, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1958, 291, 12-22

合成方法 11

はんのうじょうけん

リファレンス

- Preparation of pyrrolopyridine-2-carboxylic acid amide as inhibitors of glycogen phosphorylase, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran

1.2 Solvents: Methanol , Ethyl acetate

1.2 Solvents: Methanol , Ethyl acetate

リファレンス

- Synthetic versatility of N-(silylmethyl)imines. Water-induced generation of N-protonated azomethine ylides of nonstabilized type and fluoride-induced generation of 2-azaallyl anions, Bulletin of the Chemical Society of Japan, 1986, 59(8), 2537-45

2-amino-1-(pyridin-3-yl)ethan-1-ol Raw materials

- 3-Pyridineacetaldehyde, α-oxo-, aldoxime, (E)- (9CI)

- pyridine-3-carbaldehyde

- Methanamine, N-(phenylmethylene)-1-(trimethylsilyl)-

- a-(nitromethyl)-3-Pyridinemethanol

- 2-2-Oxo-2-(pyridin-3-yl)ethyl-2,3-dihydro-1h-isoindole-1,3-dione

2-amino-1-(pyridin-3-yl)ethan-1-ol Preparation Products

2-amino-1-(pyridin-3-yl)ethan-1-ol 関連文献

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

2. Back matter

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol) 関連製品

- 91800-29-2(2-(Propylamino)-1-(pyridin-3-yl)ethanol)

- 1858433-33-6(1-Decene, 4-(bromomethyl)-)

- 1217341-90-6(2-azido-1-(1,3-thiazol-2-yl)ethan-1-ol)

- 135333-25-4(2-bromo-2-methoxypropiophenone)

- 1955556-91-8(N-(4-methoxypyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride)

- 1804425-06-6(2-(Difluoromethyl)-5-fluoro-3-hydroxy-4-nitropyridine)

- 2138155-30-1(diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate)

- 1353982-77-0(2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine)

- 1448122-79-9(N-2,4-bis(dimethylamino)pyrimidin-5-ylpyridine-3-carboxamide)

- 1058259-01-0(3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92990-44-8)2-amino-1-(pyridin-3-yl)ethan-1-ol

清らかである:99%

はかる:5g

価格 ($):587.0